
1-Methoxypent-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxypent-2-yne is an organic compound with the molecular formula C6H10O. It is characterized by the presence of a methoxy group (-OCH3) attached to a pent-2-yne backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypent-2-yne can be synthesized through multiple-step organic synthesis. One common method involves the alkylation of propargyl alcohol followed by methylation. The reaction typically requires a base such as sodium hydride (NaH) and a methylating agent like methyl iodide (CH3I) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypent-2-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield 1-methoxypentane using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: Pd/C catalyst with H2 gas.
Substitution: Nucleophiles like halides (Cl-, Br-) in polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: 1-Methoxypentane.
Substitution: Various substituted pent-2-yne derivatives.
Scientific Research Applications
1-Methoxypent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxypent-2-yne involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Pathways involved may include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
- 1-Methoxybut-2-yne
- 1-Methoxyhex-2-yne
- 1-Methoxyprop-2-yne
Comparison: 1-Methoxypent-2-yne is unique due to its specific chain length and the position of the methoxy group. Compared to 1-Methoxybut-2-yne and 1-Methoxyhex-2-yne, it offers a balance between reactivity and stability, making it suitable for various applications. The presence of the methoxy group at the second position also influences its chemical behavior and interactions .
Properties
CAS No. |
18495-20-0 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-methoxypent-2-yne |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6-7-2/h3,6H2,1-2H3 |
InChI Key |
GQPDDMOYMZWLIL-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



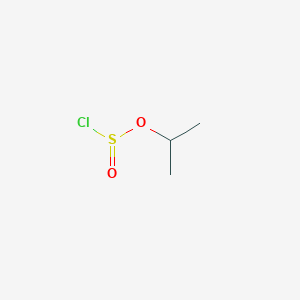
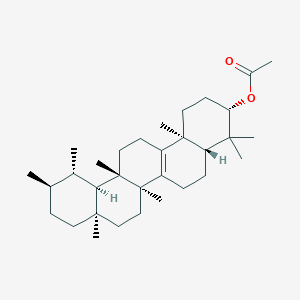
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
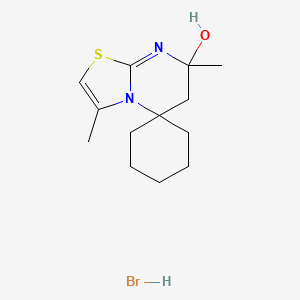
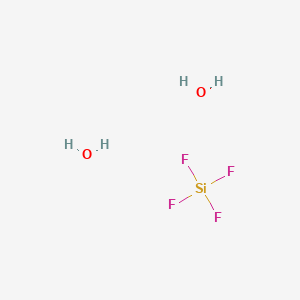
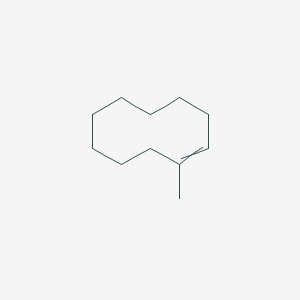
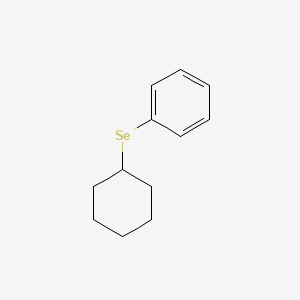
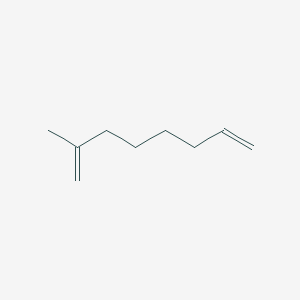
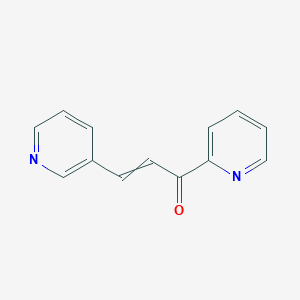
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

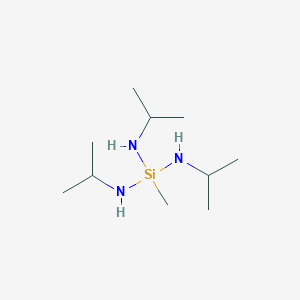
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)
